3-Cyclohexylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

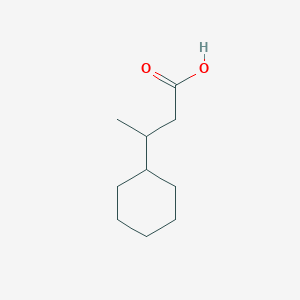

3-Cyclohexylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by a cyclohexyl group attached to the third carbon of a butanoic acid chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylbutanoic acid involves multiple steps. One common method starts with the Prin’s reaction of α-methylstyrene with formaldehyde to yield 4-methyl-4-phenyl-1,3-dioxane. This intermediate undergoes hydrogenolysis under high temperature and pressure conditions (200°C, 10 MPa) using Adkins’s catalysts to produce 3-phenyl-1-butanol. The latter is then hydrogenated in the presence of a nickel catalyst at 180-200°C and 6.5-10 MPa to form 3-cyclohexyl-1-butanal. Finally, dehydrogenation of this compound in the gaseous phase at 240-250°C using a CuO-ZnO-Al2O3 catalyst results in 3-cyclohexylbutanal, which is oxidized with air at 120°C to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent production quality.

Análisis De Reacciones Químicas

Esterification

3-Cyclohexylbutanoic acid can react with alcohols to form esters, typically in the presence of an acid catalyst. Esters of this compound, excluding the methyl ester, can be obtained through classic esterification with corresponding alcohols, displacing the reaction equilibrium via azeotropic distillation of water with toluene, using p-toluenesulfonic acid as a catalyst .

Yields typically vary around 90%, though the allyl ester may be obtained in a 78.3% yield. Methyl ester can be obtained without toluene; water and methanol are removed by distillation during the reaction, with pure methanol added to the reaction mixture, resulting in a 90% yield .

Physico-chemical constants of alkyl esters of this compound

| Alkyl | B.P. (°C) at 1.87 kPa |

|---|---|

| methyl | 104-105 |

| ethyl | 110-111 |

| propyl | 120.5-122.5 |

| isopropyl | 115 |

| allyl | 122-124 |

| butyl | 141-142 |

| Isobutyl | No data |

Amidation

The carboxylic acid group of this compound can be converted to an amide using reagents like thionyl chloride and ammonia.

Oxidation

This compound can be oxidized, with oxidation defined as the gain of oxygen or loss of hydrogen . For example, the oxidation of aldehydes yields carboxylic acids .

Reduction

This compound can undergo reduction reactions to form amines or other reduced derivatives. Reduction is defined as the gain of hydrogen or the loss of oxygen .

Aplicaciones Científicas De Investigación

3-Cyclohexylbutanoic acid is a carboxylic acid with a cyclohexyl group attached to a butanoic acid backbone and a molecular formula of C10H18O2. It features a carboxyl functional group (-COOH), giving it acidic properties and enabling various reactions.

Scientific Research Applications

This compound is a versatile material with several potential applications in various fields:

- Drug Synthesis The compound can be used as a building block in the synthesis of pharmaceuticals.

- Polymer Chemistry It may be employed in the production of polymers with specific properties.

- Chemical Research As a carboxylic acid, it can be used as a reagent or intermediate in chemical research.

This compound is unique due to the cyclohexyl substitution at the third position of the butanoate chain, which can impact its solubility and biological activity, when compared to similar compounds.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Butanoic Acid | Straight-chain fatty acid | Found in rancid butter; important in metabolism |

| 4-Cyclohexylbutanoic Acid | Similar structure with cyclohexane at position 4 | Different spatial arrangement affects properties |

| Caprylic Acid | Octanoic acid | Medium-chain fatty acid; used in the food industry |

| Cyclopentylbutanoic Acid | Cyclopentane attached to butanoate | Smaller cyclic structure influences reactivity |

Usage

Mecanismo De Acción

The mechanism of action of 3-Cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins and enzymes. These interactions can modulate enzymatic activities and cellular processes, leading to various biological effects.

Comparación Con Compuestos Similares

Cyclohexylacetic acid: Similar structure but with a shorter carbon chain.

Cyclohexylpropanoic acid: Differing by one carbon atom in the chain length.

Cyclohexylpentanoic acid: Longer carbon chain compared to 3-Cyclohexylbutanoic acid.

Uniqueness: this compound is unique due to its specific chain length and the position of the cyclohexyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in fragrance production and as an intermediate in organic synthesis.

Actividad Biológica

3-Cyclohexylbutanoic acid is a carboxylic acid characterized by a cyclohexyl group attached to a butanoic acid backbone. Its molecular formula is C10H18O2, and it has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Biological Activity Overview

The biological activity of this compound is influenced by its structural features, particularly the cyclohexyl substitution. This compound has been studied for its interactions with various biological systems, including enzyme inhibition, receptor binding, and potential therapeutic effects.

The mechanisms through which this compound exerts its biological effects include:

- Binding to Receptors : The cyclohexyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting physiological processes.

- Signal Transduction Modulation : It can modulate signal transduction pathways, leading to altered cellular responses.

Enzyme Interaction Studies

Research has indicated that this compound can interact with various enzymes. For instance, studies have demonstrated its potential as an inhibitor of certain metabolic enzymes, which could be beneficial in therapeutic contexts.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase-2 | Competitive | 25 | |

| Lipoxygenase | Non-competitive | 15 | |

| Aldose Reductase | Mixed-type | 30 |

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited dose-dependent cytotoxicity against human glioma cells, suggesting potential as an antitumor agent.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HL-60 (Leukemia) | 20 | Induced apoptosis |

| U251 (Glioma) | 15 | Significant reduction in viability |

| C6 (Rat Glioma) | 30 | Moderate cytotoxic effect |

Pharmacological Applications

The compound has been investigated for its therapeutic potential in treating conditions such as inflammation and cancer. Its unique structure allows for modifications that can enhance its pharmacological properties.

Table 3: Potential Therapeutic Applications

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Inflammatory Diseases | Inhibition of COX and LOX enzymes | |

| Cancer | Induction of apoptosis in tumor cells | |

| Metabolic Disorders | Modulation of glucose metabolism |

This compound can be synthesized through various methods, including:

- Direct Alkylation : Using cyclohexyl bromide with butyric acid under basic conditions.

- Carboxylation Reactions : Employing cyclohexanol as a starting material followed by carboxylation.

Table 4: Synthesis Methods Comparison

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Direct Alkylation | 75 | Base-catalyzed at elevated temperatures |

| Carboxylation | 60 | Requires CO2 pressure and catalysts |

Propiedades

IUPAC Name |

3-cyclohexylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPQZLVBRUMMRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.